molecular formula C5H5IN2O B12825475 N-(2-Iodopyridin-3-YL)hydroxylamine

N-(2-Iodopyridin-3-YL)hydroxylamine

Cat. No.: B12825475
M. Wt: 236.01 g/mol
InChI Key: LLGDXYVFUIZLFE-UHFFFAOYSA-N
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Description

N-(2-Iodopyridin-3-YL)hydroxylamine is a chemical compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both an iodine atom and a hydroxylamine group in its structure makes this compound a versatile intermediate for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodopyridin-3-YL)hydroxylamine typically involves the iodination of pyridine derivatives followed by the introduction of the hydroxylamine group. One common method includes the reaction of 2-iodopyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodopyridin-3-YL)hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions include substituted pyridines, nitroso compounds, nitro compounds, and various biaryl or heteroaryl derivatives .

Scientific Research Applications

N-(2-Iodopyridin-3-YL)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Iodopyridin-3-YL)hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. Additionally, the iodine atom can facilitate the formation of reactive intermediates that can modify proteins, nucleic acids, or other biomolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress .

Comparison with Similar Compounds

Uniqueness: N-(2-Iodopyridin-3-YL)hydroxylamine is unique due to the presence of both an iodine atom and a hydroxylamine group, which allows for diverse chemical transformations and applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

N-(2-iodopyridin-3-yl)hydroxylamine

InChI

InChI=1S/C5H5IN2O/c6-5-4(8-9)2-1-3-7-5/h1-3,8-9H

InChI Key

LLGDXYVFUIZLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)I)NO

Origin of Product

United States

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